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molecular formula C3H6S2 B1197483 1,2-Dithiolane CAS No. 557-22-2

1,2-Dithiolane

Cat. No. B1197483
M. Wt: 106.21 g/mol
InChI Key: MUZIZEZCKKMZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318795B2

Procedure details

A solution of dimercaptoacetyl monobenzalpentaerythritol (4.1 mmol) in EtOH (20 ml) is treated with 10 ml of aqueous 1 N NaOH at room temperature for 1 h. The mixture is diluted with CH2Cl2 (100 ml) and then an aqueous solution of 0.1 M iodine (4.5 mmol) is added dropwise. The reaction mixture was stirred for 2 hours at room temperature and 1 mmol of Na2S2O3 (1 M aqueous solution) was added to the reaction mixture. The organic phase was separated, washed with water (3(200 mL), dried with magnesium sulfate, and evaporated at room temperature. The crude product is chromatographed on silica gel (200 mL) using a solvent mixture of hexane and ethyl acetate (40:20) as eluent to give 1,2-dithiolane of monobenzalpentaerythritol. Step 5: Synthesis of 1,2-dithiolane pentaerythritol
Name
dimercaptoacetyl monobenzalpentaerythritol
Quantity
4.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.5 mmol
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
1 mmol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S[CH:2]([SH:21])[C:3]([CH:5]([OH:20])[C:6]([CH2:18][OH:19])([CH2:16][OH:17])[C:7](=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[OH:8])=O.[OH-].[Na+].II.[O-][S:27]([O-])(=S)=O.[Na+].[Na+]>CCO.C(Cl)Cl>[S:21]1[CH2:2][CH2:3][CH2:5][S:27]1.[CH:9](=[C:7]([C:6]([CH2:5][OH:20])([CH2:16][OH:17])[CH2:18][OH:19])[OH:8])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
dimercaptoacetyl monobenzalpentaerythritol
Quantity
4.1 mmol
Type
reactant
Smiles
SC(C(=O)C(C(C(O)=CC1=CC=CC=C1)(CO)CO)O)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
4.5 mmol
Type
reactant
Smiles
II
Step Three
Name
Na2S2O3
Quantity
1 mmol
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water (3(200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated at room temperature
CUSTOM
Type
CUSTOM
Details
The crude product is chromatographed on silica gel (200 mL)
ADDITION
Type
ADDITION
Details
a solvent mixture of hexane and ethyl acetate (40:20) as eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1SCCC1
Name
Type
product
Smiles
C(C1=CC=CC=C1)=C(O)C(CO)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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